
1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)ethanone, also known as PYPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PYPE is a pyrimidine-based compound that is primarily used as a research tool to study the biological mechanisms of various diseases.
Aplicaciones Científicas De Investigación
Medicine: Targeting Poly (ADP-Ribose) Polymerase in Cancer Therapy
This compound has been explored for its potential to target Poly (ADP-Ribose) Polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibitors of PARP can enhance the efficacy of chemotherapy and radiation therapy in cancer treatment . Specifically, novel derivatives of this compound have shown moderate to significant efficacy against human breast cancer cells, indicating its potential as a therapeutic agent.
Agriculture: Pest Control and Crop Protection
While direct references to the use of this compound in agriculture were not found, piperidine derivatives, which form the core structure of this compound, are often investigated for their potential in pest control and crop protection. They can act as insecticidal agents or growth regulators, contributing to enhanced crop yield and protection .
Material Science: Synthesis of Novel Materials
In material science, the compound’s derivatives could be utilized in the synthesis of novel materials with specific properties. Piperidine structures are known to contribute to the thermal stability and mechanical strength of materials, which can be beneficial in creating new polymers or coatings .
Environmental Science: Ecotoxicology and Pollution Remediation
The compound’s derivatives could be studied for their ecotoxicological effects and potential use in pollution remediation. Understanding the environmental impact of such compounds is crucial for developing sustainable practices and mitigating pollution .
Biochemistry: Enzyme Inhibition and Metabolic Pathway Analysis
In biochemistry, this compound could be used to study enzyme inhibition and metabolic pathways. Its interaction with enzymes like PARP suggests that it could serve as a tool to understand and manipulate biochemical processes, which is valuable for drug development and metabolic engineering .
Pharmacology: Drug Development and Pharmacokinetics
The pharmacological applications of this compound are closely tied to its medicinal uses. It could be involved in drug development processes, particularly in the optimization of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) to improve drug efficacy and safety .
Propiedades
IUPAC Name |
1-(4-pyrimidin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-9(15)14-7-3-10(4-8-14)16-11-12-5-2-6-13-11/h2,5-6,10H,3-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOODQSYBQYLISY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

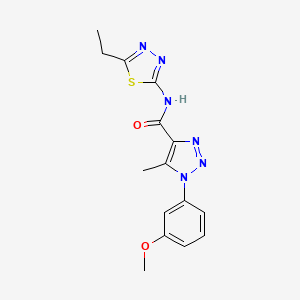
![5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2361007.png)
![N-(1-cyanocyclopentyl)-2-[4,5-dimethyl-1-(2-methylpropyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2361012.png)


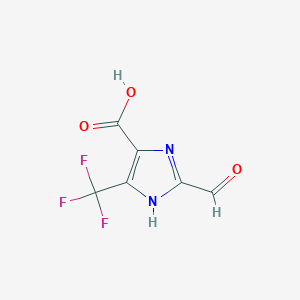
![1-(4-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2361016.png)
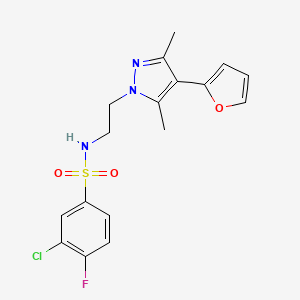

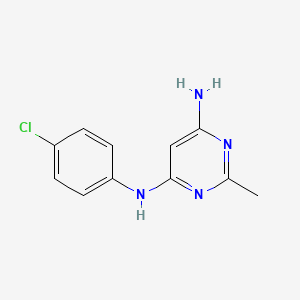
![2-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2361024.png)
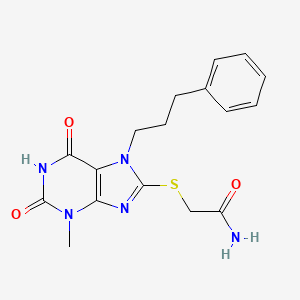
![4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2361026.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2361027.png)